molecular formula C18H17Cl2F2NS B13417719 1-Propanamine, 3-(2-chloro-3,6-difluoro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-, hydrochloride CAS No. 69232-02-6

1-Propanamine, 3-(2-chloro-3,6-difluoro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-, hydrochloride

Cat. No.: B13417719
CAS No.: 69232-02-6
M. Wt: 388.3 g/mol
InChI Key: UXYOISSZFAOQLQ-AQCBZIOHSA-N
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Description

1-Propanamine, 3-(2-chloro-3,6-difluoro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-, hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a thioxanthene core substituted with chloro and fluoro groups, and a propanamine side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanamine, 3-(2-chloro-3,6-difluoro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-, hydrochloride typically involves multiple steps:

    Formation of the Thioxanthene Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thioxanthene core.

    Substitution Reactions: Chloro and fluoro groups are introduced through halogenation reactions.

    Attachment of the Propanamine Side Chain: The propanamine side chain is attached via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Propanamine, 3-(2-chloro-3,6-difluoro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the thioxanthene core or the side chain.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or tool for studying biological processes.

    Medicine: Potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: Use in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific applications. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-Propanamine, 3-(2-chloro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-, hydrochloride
  • 1-Propanamine, 3-(2-fluoro-3,6-dichloro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-, hydrochloride

Uniqueness

1-Propanamine, 3-(2-chloro-3,6-difluoro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-, hydrochloride is unique due to the specific arrangement of chloro and fluoro substituents on the thioxanthene core, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

69232-02-6

Molecular Formula

C18H17Cl2F2NS

Molecular Weight

388.3 g/mol

IUPAC Name

(3E)-3-(2-chloro-3,6-difluorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride

InChI

InChI=1S/C18H16ClF2NS.ClH/c1-22(2)7-3-4-12-13-6-5-11(20)8-17(13)23-18-10-16(21)15(19)9-14(12)18;/h4-6,8-10H,3,7H2,1-2H3;1H/b12-4+;

InChI Key

UXYOISSZFAOQLQ-AQCBZIOHSA-N

Isomeric SMILES

CN(C)CC/C=C/1\C2=C(C=C(C=C2)F)SC3=CC(=C(C=C31)Cl)F.Cl

Canonical SMILES

CN(C)CCC=C1C2=C(C=C(C=C2)F)SC3=CC(=C(C=C31)Cl)F.Cl

Origin of Product

United States

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